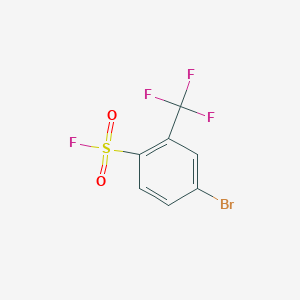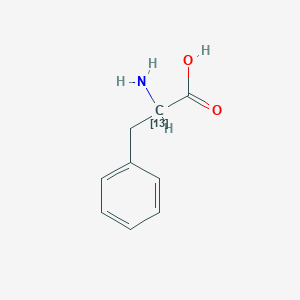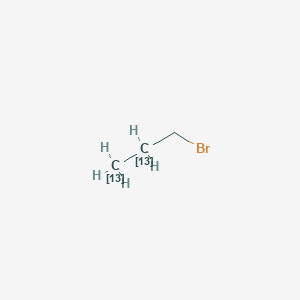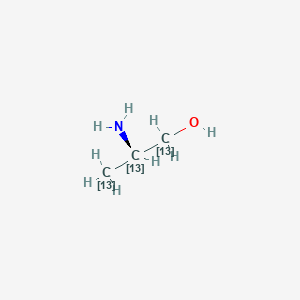
Chloropentaammineruthenium(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentaamminechlororuthenium(III) chloride can be synthesized by reacting ruthenium(III) chloride with an excess of ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium(III) chloride in water.
- Addition of an excess of ammonia to the solution.
- The mixture is then heated to facilitate the formation of the pentaammine complex.
- The product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for pentaamminechlororuthenium(III) chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand can be substituted by other ligands such as pyridine or nitrogen-containing ligands.
Common Reagents and Conditions:
Oxidation/Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as pyridine or other amines can be used under mild heating conditions.
Major Products:
Oxidation/Reduction: The products depend on the specific redox reaction but may include different oxidation states of ruthenium complexes.
Substitution: Substituted ruthenium complexes with different ligands replacing the chloride ion.
Wissenschaftliche Forschungsanwendungen
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes. The compound can interact with cellular components, such as DNA, potentially leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
- Hexaammineruthenium(III) chloride
- Pentaamminechlorocobalt(III) chloride
- Hexaammineruthenium(II) chloride
Comparison:
- Hexaammineruthenium(III) chloride: Similar in structure but contains six ammonia ligands instead of five. It has different redox properties and applications .
- Pentaamminechlorocobalt(III) chloride: Contains cobalt instead of ruthenium. It has similar coordination chemistry but different reactivity and applications .
- Hexaammineruthenium(II) chloride: Contains ruthenium in a different oxidation state (II instead of III), leading to different chemical properties and reactivity .
Pentaamminechlororuthenium(III) chloride stands out due to its specific redox potential and ability to act as an electron acceptor in various chemical and biological systems.
Eigenschaften
Molekularformel |
Cl3H15N5Ru |
|---|---|
Molekulargewicht |
292.6 g/mol |
IUPAC-Name |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI-Schlüssel |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)











